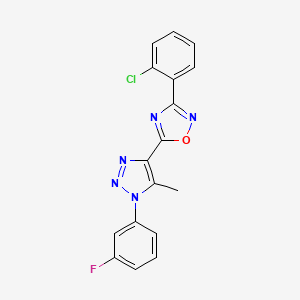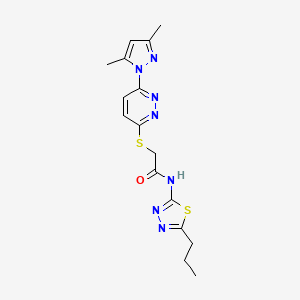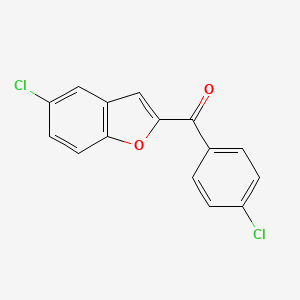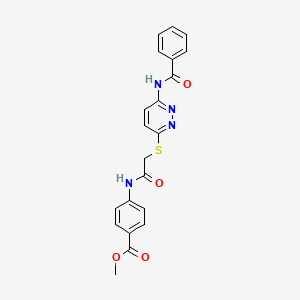
1-(3-Bromoquinolin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoquinolin-5-yl)ethanone is a chemical compound with the CAS Number: 2007916-77-8 and Linear Formula: C11H8BrNO . It has a molecular weight of 250.09 . It is stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
Quinoline, the core structure of 1-(3-Bromoquinolin-5-yl)ethanone, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . In addition to these, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name of the compound is 1-(3-bromoquinolin-5-yl)ethan-1-one . The InChI Code is 1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromoquinolin-5-yl)ethanone are not mentioned in the search results, quinoline and its derivatives have been widely studied for their versatile applications in industrial and synthetic organic chemistry .Physical And Chemical Properties Analysis
1-(3-Bromoquinolin-5-yl)ethanone is a solid compound . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Bromoquinolin-5-yl)ethanone, focusing on six unique fields:
Medicinal Chemistry
1-(3-Bromoquinolin-5-yl)ethanone: is a valuable compound in medicinal chemistry due to its potential as a pharmacophore. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . This compound can be used as a building block in the synthesis of new drugs targeting various diseases.
Organic Synthesis
In organic synthesis, 1-(3-Bromoquinolin-5-yl)ethanone serves as an important intermediate. Its bromine atom allows for further functionalization through various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings . This makes it a versatile starting material for the synthesis of more complex molecules.
Material Science
Quinoline derivatives, including 1-(3-Bromoquinolin-5-yl)ethanone , have been explored for their applications in material science. They are studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties of quinoline compounds make them suitable for these high-tech applications.
Chemical Biology
In chemical biology, 1-(3-Bromoquinolin-5-yl)ethanone can be used as a probe to study biological systems. Its ability to interact with various biomolecules allows researchers to investigate cellular processes and pathways. This can lead to a better understanding of disease mechanisms and the development of new therapeutic strategies .
Environmental Chemistry
The compound also finds applications in environmental chemistry. It can be used in the development of sensors for detecting pollutants and hazardous substances. The sensitivity and specificity of quinoline-based sensors make them effective tools for monitoring environmental contaminants .
Photochemistry
1-(3-Bromoquinolin-5-yl)ethanone: is of interest in photochemistry due to its photophysical properties. It can be used in the design of photoactive materials and photochemical reactions. These applications are important for the development of new technologies in areas such as solar energy conversion and photodynamic therapy .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromoquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGYHHIXHGJGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoquinolin-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)



![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)


![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide](/img/structure/B2733657.png)